molecular formula C14H15N5O6S2 B1180400 Cefdinir related compound A CAS No. 178422-42-9

Cefdinir related compound A

Número de catálogo: B1180400
Número CAS: 178422-42-9
Peso molecular: 413.4 g/mol
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Cefdinir related compound A undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Cefdinir related compound A has a wide range of applications in scientific research In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in studies involving enzyme interactions and metabolic pathwaysAdditionally, it is used in industrial processes for the production of specialized chemicals.

Mecanismo De Acción

The mechanism of action of Cefdinir related compound A involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or experimental outcomes .

Comparación Con Compuestos Similares

Cefdinir related compound A can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with analogous functional groups or molecular frameworks. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity .

Actividad Biológica

Cefdinir related compound A is a derivative of cefdinir, a third-generation cephalosporin antibiotic. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview.

Overview of Cefdinir

Cefdinir exhibits broad-spectrum bactericidal activity primarily by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting transpeptidation, which is essential for cell wall integrity. The compound is effective against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Streptococcus pneumoniae .

Cefdinir's mechanism involves:

  • Inhibition of Cell Wall Synthesis : By binding to PBPs, cefdinir prevents the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis.
  • Resistance to Beta-Lactamases : Cefdinir is stable against many common beta-lactamases, enhancing its efficacy against resistant bacterial strains .

Biological Activity Data

The following table summarizes the Minimum Inhibitory Concentrations (MIC) for cefdinir against key pathogens:

Pathogen MIC (μg/ml)
Staphylococcus aureus0.03
Streptococcus pneumoniae0.5
Haemophilus influenzae1.0

These values indicate the potency of cefdinir as an antimicrobial agent .

Case Studies and Clinical Findings

  • Emergent "Bloody Diarrhea" :
    • A case series involving three infants reported "bloody diarrhea" associated with cefdinir use in conjunction with iron supplements. The red stools were attributed to a benign interaction between cefdinir and iron-containing formulas, which was reversible upon discontinuation of the drug . This finding highlights the importance of monitoring adverse effects in pediatric populations.
  • Efficacy in Respiratory Infections :
    • A clinical trial compared a 5-day regimen of cefdinir to a 10-day regimen of cefprozil for treating acute exacerbations of chronic bronchitis. The study found that cefdinir was as effective as cefprozil, with similar microbiological eradication rates (81% for cefdinir) . However, diarrhea was reported more frequently in patients treated with cefdinir (17% vs. 6% for cefprozil) .
  • Pharmacokinetics :
    • Cefdinir is rapidly absorbed with a mean time to peak plasma concentration of approximately 3 hours. It has a terminal half-life of about 1.5 hours and is primarily eliminated through renal clearance .

Safety Profile

While generally well-tolerated, cefdinir has been associated with gastrointestinal side effects, particularly diarrhea, which may affect patient compliance . Awareness of these potential adverse effects is essential in clinical practice, especially in vulnerable populations such as children.

Propiedades

IUPAC Name

(2R)-2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-2-(5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-4-5-2-26-11(18-7(5)13(23)25-4)9(12(21)22)17-10(20)8(19-24)6-3-27-14(15)16-6/h3-4,9,11,18,24H,2H2,1H3,(H2,15,16)(H,17,20)(H,21,22)/b19-8-/t4?,9-,11?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFLDACXFQGVEO-YJHPLJFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NO)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2=C(C(=O)O1)NC(SC2)[C@@H](C(=O)O)NC(=O)/C(=N\O)/C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178422-42-9
Record name (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178422429
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.